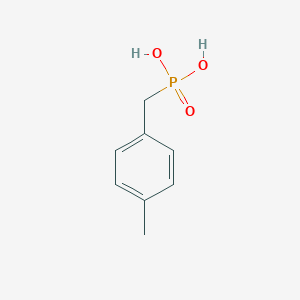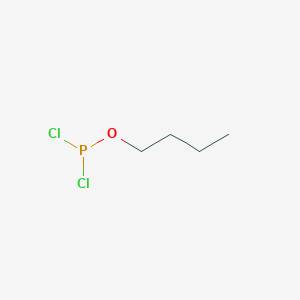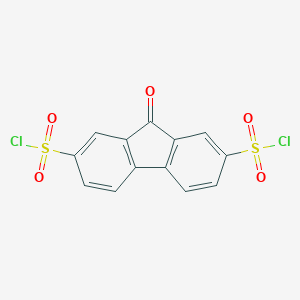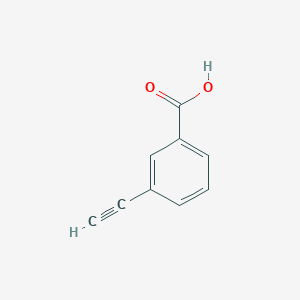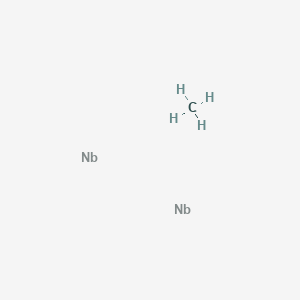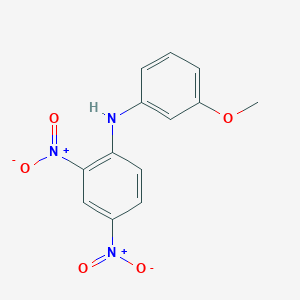
N-(3-methoxyphenyl)-2,4-dinitroaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-methoxyphenyl)-2,4-dinitroaniline, commonly known as Metolachlor, is a widely used herbicide that belongs to the family of chloroacetanilide herbicides. It is commonly used to control weeds in various crops such as corn, soybeans, cotton, and peanuts. Metolachlor is known for its selective weed control and its ability to provide long-lasting residual activity in the soil.
科学的研究の応用
Metolachlor has been extensively studied for its applications in weed control. It has been found to be effective in controlling a wide range of weeds, including annual grasses and broadleaf weeds. Metolachlor is also being studied for its potential use in the treatment of cancer. Research has shown that Metolachlor has cytotoxic effects on cancer cells and may be a potential candidate for chemotherapy.
作用機序
Metolachlor works by inhibiting the growth of weeds. It does this by interfering with the synthesis of fatty acids, which are essential for plant growth. Metolachlor works by inhibiting the enzyme acetyl-CoA carboxylase, which is involved in the synthesis of fatty acids. This results in the accumulation of toxic intermediates, which eventually leads to the death of the weed.
生化学的および生理学的効果
Metolachlor has been shown to have low toxicity to mammals, birds, and fish. However, it can be toxic to aquatic organisms and should be used with caution near waterways. Metolachlor has been found to have a low potential for bioaccumulation in the environment.
実験室実験の利点と制限
Metolachlor is widely used in laboratory experiments to study the effects of herbicides on plant growth. It is a selective herbicide, which means that it only targets certain types of weeds, making it useful for studying the effects of herbicides on specific plant species. However, one limitation of using Metolachlor in laboratory experiments is that it can be difficult to control the amount of herbicide that is applied to the plants.
将来の方向性
There are several future directions for the research on Metolachlor. One potential area of research is the development of new formulations of Metolachlor that are more environmentally friendly. Another area of research is the study of the potential use of Metolachlor in the treatment of cancer. Further research is needed to determine the safety and efficacy of Metolachlor as a cancer treatment.
Conclusion:
In conclusion, Metolachlor is a widely used herbicide that has many scientific research applications. It works by inhibiting the growth of weeds by interfering with the synthesis of fatty acids. Metolachlor has low toxicity to mammals, birds, and fish, but can be toxic to aquatic organisms. It is useful in laboratory experiments for studying the effects of herbicides on plant growth, but can be difficult to control the amount of herbicide that is applied to the plants. There are several future directions for the research on Metolachlor, including the development of new formulations and the study of its potential use in the treatment of cancer.
合成法
Metolachlor is synthesized through a process called nitration. The first step in the synthesis of Metolachlor involves the nitration of 3-methoxyaniline to form 3-methoxy-4-nitroaniline. The second step involves the reaction of 3-methoxy-4-nitroaniline with chloroacetyl chloride to form Metolachlor.
特性
CAS番号 |
14038-09-6 |
|---|---|
製品名 |
N-(3-methoxyphenyl)-2,4-dinitroaniline |
分子式 |
C13H11N3O5 |
分子量 |
289.24 g/mol |
IUPAC名 |
N-(3-methoxyphenyl)-2,4-dinitroaniline |
InChI |
InChI=1S/C13H11N3O5/c1-21-11-4-2-3-9(7-11)14-12-6-5-10(15(17)18)8-13(12)16(19)20/h2-8,14H,1H3 |
InChIキー |
WQUJWAFXGOBBCX-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
正規SMILES |
COC1=CC=CC(=C1)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
ピクトグラム |
Corrosive; Irritant |
同義語 |
2,4-Dinitro-3'-methoxydiphenylamine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



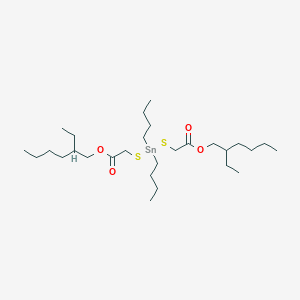
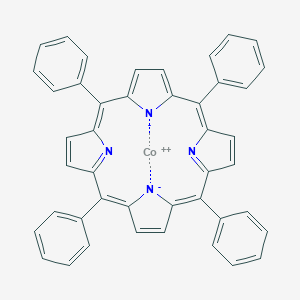
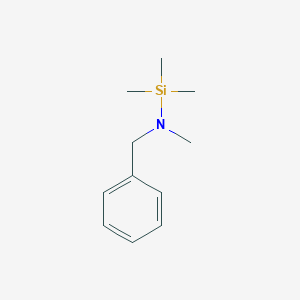
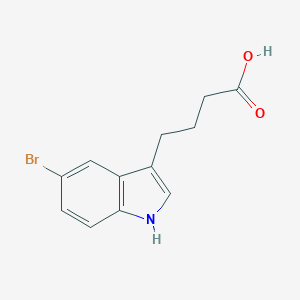
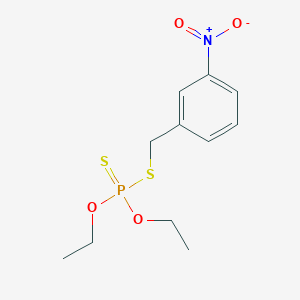
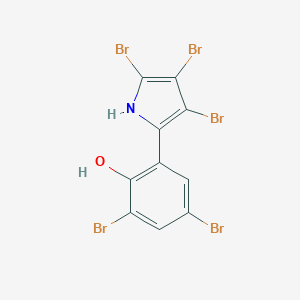
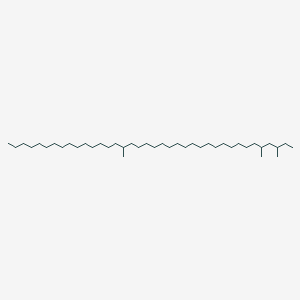
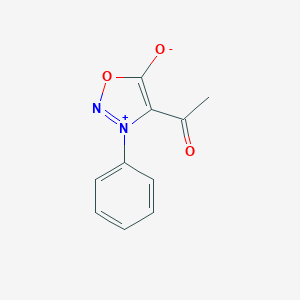
![Thiazolo[5,4-d]pyrimidine, 7-methyl-](/img/structure/B80153.png)
